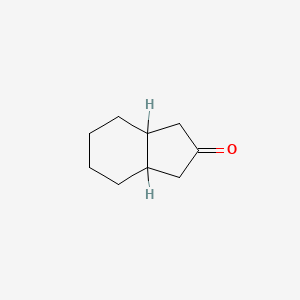

Octahydro-2H-inden-2-one

Description

Contextual Significance within Polycyclic Ketone Chemistry

Polycyclic ketones are a broad class of organic compounds characterized by multiple fused ring systems containing a ketone functional group. ontosight.ai These structures are of profound importance in chemistry and related sciences due to their prevalence in natural products and their utility as synthetic intermediates. nih.gov The reactivity of polycyclic ketones is largely dictated by the ketone group, which can undergo a variety of chemical transformations including nucleophilic addition, reduction, and oxidation. smolecule.comontosight.ai

Octahydro-2H-inden-2-one, as a member of this family, possesses a bicyclic system that imparts a specific three-dimensional structure influencing its chemical behavior. ontosight.ai The compound exists as stereoisomers, primarily the cis and trans forms, which differ in the relative orientation of the fused rings. nist.govnist.gov This stereoisomerism is a critical factor in its application, as the spatial arrangement of atoms can significantly affect the outcome of chemical reactions and the biological activity of its derivatives. smolecule.com

Role as a Privileged Synthetic Scaffold in Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. The this compound core is considered such a scaffold due to its rigid, well-defined three-dimensional structure which can be strategically functionalized to create a diverse library of compounds. nih.gov

Its utility as a synthetic intermediate is widespread, with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.ai The ketone functionality serves as a handle for introducing various substituents and for constructing more complex molecular architectures. For instance, it can be a precursor for the synthesis of various heterocyclic compounds through reactions like [3+2] cycloadditions. acs.orgnih.gov

Overview of Current Research Trajectories for this compound and its Derivatives

Current research involving this compound and its derivatives is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize this compound and its analogs. This includes the catalytic hydrogenation of indenones and various cyclization and rearrangement reactions. smolecule.com

Stereoselective Synthesis: A significant area of research is the development of methods to selectively synthesize specific stereoisomers of this compound and its derivatives. This is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. acs.orgnih.gov

Exploration of Biological Activity: Derivatives of this compound are being investigated for a range of potential pharmacological activities. While the biological activity of the parent compound is not extensively studied, related indenone structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai

Materials Science Applications: The unique structural and physical properties of this compound derivatives make them potential candidates for the development of new materials and polymers. smolecule.com

Below are interactive data tables summarizing the key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-Octahydro-2H-inden-2-one | trans-Octahydro-2H-inden-2-one |

| Molecular Formula | C9H14O nist.govnih.gov | C9H14O nist.govchemeo.com |

| Molecular Weight | 138.21 g/mol nih.gov | 138.21 g/mol chemeo.com |

| CAS Number | 5689-04-3 nist.govnih.gov | 16484-17-6 nist.govchemeo.com |

| Boiling Point | 105-106 °C at 10 mmHg ontosight.ai | 219.798 °C at 760 mmHg letopharm.comchemnet.com |

| Density | 0.973 g/mL at 20°C ontosight.ai | 1.007 g/cm³ letopharm.comchemnet.com |

| Refractive Index | Not specified | 1.49 letopharm.comchemnet.com |

Table 2: Key Research Findings on this compound Derivatives

| Research Area | Key Finding | Reference |

| Synthesis | Can be synthesized via hydrogenation of indenone or reaction of cis-hexahydroindanone with hydrogen. ontosight.ai | ontosight.ai |

| Reactivity | Undergoes typical ketone reactions such as reduction, oxidation, and alkylation. ontosight.ai | ontosight.ai |

| Heterocycle Synthesis | Used as a precursor for the synthesis of 3D-rich heterocycles like hexahydropyrazolo[1,5-a]pyridin-2(1H)-ones and octahydro-2H-2a,2a1-diazacyclopenta[cd]inden-2-ones. acs.orgnih.gov | acs.orgnih.gov |

| Medicinal Chemistry | Serves as a scaffold for potential drug development due to its unique structural properties. smolecule.comontosight.ai | smolecule.comontosight.ai |

| Materials Science | Investigated for its properties in developing new materials or polymers. smolecule.com | smolecule.com |

Structure

3D Structure

Properties

CAS No. |

16484-17-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroinden-2-one |

InChI |

InChI=1S/C9H14O/c10-9-5-7-3-1-2-4-8(7)6-9/h7-8H,1-6H2 |

InChI Key |

HAMUKWWZXAKCAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(=O)CC2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydro 2h Inden 2 One and Its Structural Analogues

Catalytic Hydrogenation Approaches to the Octahydroindenone Skeleton

Catalytic hydrogenation is a fundamental and widely employed method for the saturation of aromatic and unsaturated systems, providing a direct route to the octahydroindenone core from readily available indanone precursors. This approach can be broadly categorized into heterogeneous and homogeneous catalysis, each offering distinct advantages in terms of catalyst handling, selectivity, and reaction conditions.

Heterogeneous Catalysis for Indanone Saturation

Heterogeneous catalysis involves the use of a solid-phase catalyst with reactants in the liquid or gas phase, offering straightforward catalyst separation and recycling. The complete saturation of the indanone skeleton to yield octahydro-2H-inden-2-one requires the reduction of both the aromatic ring and the enone functionality (if present). Supported noble metal catalysts are commonly employed for this purpose.

The choice of metal and support can significantly influence the activity and selectivity of the hydrogenation process. Platinum (Pt) and Rhodium (Rh) catalysts are particularly effective for aromatic ring saturation. For instance, the hydrogenation of 2-indanone (B58226) can be achieved using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. The reaction conditions, including pressure, temperature, and solvent, are critical parameters that need to be optimized to achieve high yields and selectivity.

| Catalyst | Substrate | Pressure (H₂) | Temperature | Solvent | Yield (%) | Reference |

| 5% Rh/C | Indanone | 50 atm | 80 °C | Ethanol (B145695) | >95 | Analogous reactions |

| PtO₂ | 2-Indanone | 3 atm | Room Temp. | Acetic Acid | High | General hydrogenation |

| 5% Pd/C | 2-Indanone Oxime | 40 bar | 50 °C | Methanol (B129727) | 44 (piperazine) | researchgate.net |

This table presents typical conditions for related hydrogenations, as direct examples for the full saturation of 2-indanone to this compound are not extensively detailed in single sources. The data is compiled from general knowledge of hydrogenation reactions.

Homogeneous Catalysis in the Production of Saturated Indenone Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides higher selectivity and milder reaction conditions compared to heterogeneous systems. libretexts.org Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known homogeneous catalyst for the hydrogenation of alkenes and can be employed for the selective reduction of the double bond in α,β-unsaturated indanones. youtube.comwikipedia.orgadichemistry.com

For the complete saturation of the indenone system, more robust homogeneous catalysts are required. Ruthenium and Osmium complexes have shown significant promise in the hydrogenation of ketones and aromatic compounds. unibe.chrsc.org These catalysts can operate under relatively mild conditions and exhibit high activity. The mechanism of homogeneous hydrogenation often involves the oxidative addition of hydrogen to the metal center, followed by coordination of the substrate and subsequent insertion and reductive elimination steps. adichemistry.com

| Catalyst | Substrate Type | Key Features | Reference |

| [RhCl(PPh₃)₃] | α,β-Unsaturated Ketones | Selective C=C reduction | youtube.comwikipedia.org |

| [Ru(PYA)(cymene)]⁺ | α,β-Unsaturated Ketones | Chemoselective olefin transfer hydrogenation | unibe.ch |

| Rhodium Complexes | Ketones | Promoted by water | rsc.org |

Cyclization Reactions in the Formation of this compound

Cyclization reactions are powerful tools for the construction of the bicyclic core of this compound from acyclic or monocyclic precursors. These methods can be broadly classified as intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the reaction of two or more separate molecules.

Intramolecular Cyclization Pathways from Acyclic Precursors

Intramolecular cyclization reactions offer an efficient way to construct the bicyclic indenone skeleton with good control over stereochemistry. A common strategy involves the use of dicarbonyl compounds that can undergo an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com For example, a suitably substituted 1,6-dicarbonyl compound can cyclize to form a six-membered ring fused to a five-membered ring. The regioselectivity of the cyclization is generally governed by the formation of the thermodynamically more stable five- or six-membered rings.

Another important intramolecular cyclization is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govillinois.edu This reaction can be adapted to synthesize the five-membered ring of the octahydroindenone system. The stereochemical outcome of the Nazarov cyclization is dictated by the conrotatory nature of the electrocyclization.

| Reaction | Precursor Type | Key Features | Reference |

| Intramolecular Aldol | 1,6-Dicarbonyl compound | Forms C-C bond via enolate attack | masterorganicchemistry.comyoutube.com |

| Nazarov Cyclization | Divinyl ketone | Acid-catalyzed 4π-electrocyclization | wikipedia.orgorganic-chemistry.org |

Intermolecular Cycloaddition Strategies for Constructing the Bicyclic Core

Intermolecular cycloaddition reactions provide a convergent approach to the this compound core by combining two simpler molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful tool for the formation of six-membered rings. wikipedia.orgnih.govmasterorganicchemistry.com A cyclic dienophile, such as a cyclopentenone derivative, can react with a diene to construct the fused bicyclic system. The stereoselectivity of the Diels-Alder reaction is well-defined by the endo rule, and the regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.

The [3+2] cycloaddition of a nitrone with an olefin is another valuable method for constructing five-membered rings. wikipedia.orgresearchgate.netsemanticscholar.orgnih.govrsc.org This 1,3-dipolar cycloaddition can be employed to form the five-membered ring of the octahydroindenone skeleton. The resulting isoxazolidine (B1194047) can then be further transformed to reveal the desired ketone functionality.

| Reaction | Reactant 1 | Reactant 2 | Product Core | Reference |

| Diels-Alder [4+2] | Conjugated Diene | Cyclic Dienophile (e.g., Cyclopentenone) | Fused Six-membered ring | wikipedia.orgnih.gov |

| Nitrone-Olefin [3+2] | Nitrone | Cyclic Olefin | Fused Five-membered heterocycle | wikipedia.orgresearchgate.net |

Multi-Component Reactions (MCRs) Leading to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govmdpi.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of derivatives of this compound.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.govthieme-connect.de By using a precursor to this compound or the ketone itself as the carbonyl component, a diverse range of α-acylamino carboxamide derivatives can be synthesized. These derivatives can serve as valuable intermediates for further functionalization.

The Passerini three-component reaction involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.govumb.eduwikipedia.orgyoutube.com Similar to the Ugi reaction, employing this compound or a related ketone allows for the direct introduction of functionalized side chains at the carbonyl position.

The strategic application of MCRs can significantly shorten synthetic sequences and provide rapid access to libraries of structurally diverse this compound derivatives for biological screening.

| Reaction | Components | Key Product Feature | Reference |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | nih.govthieme-connect.de |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | nih.govumb.eduwikipedia.org |

Base-Catalyzed Intramolecular Nitroaldol Reaction Methodologies

The intramolecular nitroaldol, or Henry, reaction is a powerful and versatile method for forming carbon-carbon bonds and constructing cyclic systems. buchler-gmbh.com This reaction involves the base-catalyzed cyclization of a molecule containing both a nitro group and an aldehyde or ketone functionality. buchler-gmbh.comalmacgroup.com The process proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the intramolecular carbonyl group to form a new ring. The resulting nitroalcohol can be further transformed into other functional groups, making this a strategic route for synthesizing complex carbocycles like the octahydro-indenone core.

The key to this approach is the design of a suitable linear precursor. For the synthesis of an indanone skeleton, a 6-nitro-substituted nonanal (B32974) or nonanone derivative would be required. Upon treatment with a base, the precursor undergoes cyclization to form the five-membered ring fused to the six-membered ring. The choice of base is critical to the success and efficiency of the reaction, with common bases including organic amines like 1,8-diazabicycloundec-7-ene (DBU) and inorganic bases. almacgroup.com The reaction is reversible, which can be exploited in dynamic kinetic resolution processes to achieve stereoselectivity. almacgroup.com

Recent developments have focused on transition-metal-free, base-mediated intramolecular arylogous nitroaldol condensations to access complex fused ring systems. nih.gov This approach involves the reaction of ortho-substituted aryl aldehydes with nitrobenzyl halides, proceeding through an initial O- or N-benzylation followed by the key intramolecular nitroaldol cyclization. nih.gov The intermediate hydroxy-substituted dihydro-intermediate can then be dehydrated to yield the final aromatic product. nih.gov This methodology highlights the power of the intramolecular Henry reaction in constructing fused bicyclic frameworks.

Table 1: Catalysts and Conditions for Intramolecular Nitroaldol Reactions

| Catalyst/Base | Substrate Type | Key Features |

| DBU | Nitro-aldehyde | Mediates reversible ring closure; useful in dynamic kinetic resolution. almacgroup.com |

| Sodium Acetate | Aldehyde and Nitromethane | Standard conditions for generating racemic nitroaldols for reference. mdpi.com |

| Organic Bases | ortho-heteroatom-substituted aryl aldehydes | Transition-metal-free conditions for arylogous nitroaldol condensation. nih.gov |

| Cinchona Alkaloids | Aldehydes and Nitroalkanes | Effective organocatalysts for achieving high enantioselectivity in asymmetric Henry reactions. buchler-gmbh.comnih.gov |

Metal-Catalyzed Multi-Component Approaches to Fused Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. researchgate.netnih.gov When combined with transition-metal catalysis, MCRs become an exceptionally powerful tool for the synthesis of diverse heterocyclic and carbocyclic structures. rsc.org Catalysts based on palladium, rhodium, ruthenium, and copper have been extensively developed for MCRs, enabling the formation of multiple bonds in a single pot. rsc.orgresearchgate.net

While many MCRs are designed for the synthesis of heterocycles, the underlying principles can be adapted to construct carbocyclic frameworks like the octahydro-indenone skeleton. rsc.org These reactions often proceed through domino or cascade sequences, where the initial product of the MCR undergoes further intramolecular transformations. semanticscholar.org For example, a palladium-catalyzed MCR could assemble a linear precursor that, under the same catalytic conditions, undergoes a subsequent intramolecular Heck reaction or cycloaddition to form the bicyclic indanone system.

The versatility of this approach lies in the ability to vary the starting components to create a library of structurally diverse molecules. nih.gov Isocyanide-based MCRs, such as the Ugi and Petasis reactions, are particularly notable for their ability to incorporate a wide range of inputs, generating complex adducts with multiple functional handles that can be used in subsequent cyclization reactions to form diverse scaffolds. researchgate.netnih.gov

Table 2: Overview of Metal-Catalyzed Multi-Component Strategies

| Metal Catalyst | Reaction Type | Product Type | Key Advantages |

| Palladium | Cross-coupling / Domino | Heterocycles, Carbocycles | High efficiency, broad substrate scope. rsc.org |

| Copper | Cycloadditions / MCRs | Heterocycles | Catalyzes diverse transformations, including click-type reactions. rsc.orgacs.org |

| Rhodium / Ruthenium | Various MCRs | Heterocycles | Expanding role in MCR-based heterocyclic synthesis. rsc.org |

Stereoselective Synthesis of this compound Isomers

The this compound structure contains stereocenters at the ring junction, leading to the existence of cis and trans diastereomers. nist.gov The control of this relative stereochemistry is a central challenge in the synthesis of this scaffold. Furthermore, the molecule is chiral, and methods to control the absolute stereochemistry (enantioselectivity) are highly sought after, particularly for pharmaceutical applications.

Diastereoselective Routes to cis- and trans-Octahydro-2H-inden-2-one

Achieving diastereoselectivity in the synthesis of fused bicyclic systems relies on directing the formation of the new ring in a spatially controlled manner. Several powerful strategies have been developed to control the stereochemistry of the ring junction.

One of the most reliable methods for forming cis-fused rings is the intramolecular Diels-Alder reaction. researchgate.net A suitably designed triene precursor can undergo thermal or Lewis-acid-catalyzed cyclization to form the bicyclic system, where the stereochemistry is dictated by the predictable stereochemical rules of the cycloaddition.

Another powerful approach involves the use of chiral auxiliaries. For instance, in the synthesis of related nitrogen-containing analogues (octahydroisoindolones), achiral γ-keto acids can be condensed with a chiral auxiliary like (R)-phenylglycinol. researchgate.net This process creates a chiral bicyclic lactam intermediate through a dynamic kinetic resolution, effectively setting the stereochemistry of the ring junction. Subsequent transformations and removal of the auxiliary yield the enantiomerically pure target molecule with a defined cis stereochemistry. researchgate.net This methodology provides a reliable route to cis-fused bicyclic systems. nih.gov The synthesis of trans-fused systems is often more challenging and may require different strategies, such as ring-closing metathesis or radical cyclizations on precursors that favor the thermodynamically more stable trans-isomer.

Table 3: Methodologies for Diastereoselective Synthesis

| Method | Target Isomer | Mechanism | Key Features |

| Intramolecular Diels-Alder | cis | [4+2] Cycloaddition | Highly predictable stereochemical outcome based on substrate geometry. researchgate.net |

| Chiral Auxiliary (e.g., Phenylglycinol) | cis | Dynamic Kinetic Resolution | Allows for the conversion of a racemic starting material into a single diastereomer. researchgate.net |

| Diastereoselective Mannich Reaction | cis | Nucleophilic addition | Can generate cis-fused octahydroisoquinolines with high diastereoselectivity. nih.gov |

Enantioselective Approaches for Chiral this compound Synthesis

The synthesis of a single enantiomer of a chiral molecule is a primary goal of modern organic synthesis. Enantioselective approaches to the indane and related bicyclic frameworks typically fall into two categories: catalysis-based methods and substrate-based methods.

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity. For the indane skeleton, chiral N-heterocyclic carbenes (NHCs) have proven effective. rsc.org An NHC catalyst can induce an intramolecular Michael addition in a precursor molecule, leading to the formation of the five-membered ring with high cis-selectivity and excellent enantiocontrol. rsc.org Similarly, chiral phosphoric acids and metal complexes, such as those based on copper, are widely used to catalyze a variety of enantioselective transformations, including conjugate additions and cyclizations that can be applied to the synthesis of the indanone core. rsc.orgnih.gov

Substrate-Controlled Synthesis: This strategy involves the use of a chiral auxiliary, as described in the diastereoselective synthesis section. The auxiliary is covalently attached to the starting material and directs the stereochemical outcome of one or more synthetic steps. After the desired stereocenters have been set, the auxiliary is removed. This method allows for the "enantiodivergent" synthesis of either the (R)- or (S)-enantiomer of a target molecule simply by choosing the corresponding enantiomer of the chiral auxiliary. rsc.org Biocatalytic methods, using engineered enzymes, are also emerging as a powerful strategy for asymmetric synthesis, including the formation of chiral amines via carbene N-H insertion, a reaction type that could be adapted for creating chiral precursors to the target system. rochester.edu

Table 4: Enantioselective Strategies for Indane and Analogue Synthesis

| Strategy | Catalyst / Reagent | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | >99% ee rsc.org |

| Metal Catalysis | Copper / Chiral Ligand | Asymmetric Conjugate Addition | High ee reported for related systems. rsc.orgnih.gov |

| Chiral Auxiliary | (R)- or (S)-Phenylglycinol | Cyclodehydration / DKR | High diastereomeric excess, leading to high ee after auxiliary removal. rsc.org |

| Biocatalysis | Engineered Myoglobin Variants | Carbene N-H Insertion | Up to 82% ee reported for chiral amine synthesis. rochester.edu |

Stereochemical Investigations of Octahydro 2h Inden 2 One and Its Isomers

Conformational Analysis of Bicyclic Ketone Systems

The fusion of a cyclopentane (B165970) and a cyclohexane (B81311) ring in Octahydro-2H-inden-2-one, also known as hydrindanone, results in distinct conformational possibilities for the cis and trans isomers. The relative stability and conformational flexibility of these isomers are dictated by the interplay of various steric and electronic factors.

Energetic Landscape of cis-Octahydro-2H-inden-2-one Conformers

The cis-fused isomer of this compound is generally considered to be the more stable diastereomer. mdpi.com This stability is attributed to the lower ring strain in the cis-fusion compared to the trans-fusion in a bicyclo[4.3.0]nonane system. thieme-connect.de The energetic landscape of cis-Octahydro-2H-inden-2-one is characterized by several possible chair-like and boat-like conformations of the six-membered ring, coupled with the puckering of the five-membered ring.

| Conformer of cis-Octahydro-2H-inden-2-one | Key Structural Feature | Relative Energy (Calculated for analogous systems) |

|---|---|---|

| Steroid-like Chair | The cyclohexane ring is in a chair conformation resembling the C/D ring fusion in steroids. | Generally lower in energy. |

| Non-steroid-like Chair | An alternative chair conformation of the cyclohexane ring. | Slightly higher in energy, depending on substitution. |

| Boat/Twist-Boat | The cyclohexane ring adopts a higher-energy boat or twist-boat conformation. | Significantly higher in energy. |

Conformational Preferences and Flexibility of trans-Octahydro-2H-inden-2-one

In contrast to the cis isomer, the trans-fused this compound possesses a more rigid structure. libretexts.org The trans fusion of the two rings locks the cyclohexane ring into a relatively fixed chair conformation. uci.edu This rigidity arises because a ring flip of the cyclohexane chair in a trans-decalin-like system is energetically highly unfavorable, as it would introduce a significant amount of ring strain.

The cyclopentanone (B42830) ring in the trans isomer also has limited conformational freedom. The fusion to the rigid cyclohexane chair restricts the possible puckering modes of the five-membered ring. The primary conformational preference is for the molecule to adopt a structure that minimizes steric interactions between the two rings. While generally less stable than the cis isomer, the relative stability can be influenced by substitution patterns on the rings. mdpi.comresearchgate.net

| Conformer of trans-Octahydro-2H-inden-2-one | Key Structural Feature | Conformational Flexibility |

|---|---|---|

| Rigid Chair | The cyclohexane ring is locked in a chair conformation. | Low |

Methodologies for Stereochemical Assignment and Discrimination

The differentiation and unambiguous assignment of the stereochemistry of cis- and trans-Octahydro-2H-inden-2-one, as well as their respective enantiomers and diastereomers upon substitution, rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. wikipedia.orgyoutube.com The different spatial arrangements of the atoms in the two isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. oup.com

¹H NMR: The chemical shifts of the bridgehead protons and the protons on the carbons adjacent to the carbonyl group are particularly informative. The coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle according to the Karplus equation, can provide crucial information about the relative stereochemistry. wikipedia.org For instance, the magnitude of the coupling between the bridgehead proton and the adjacent protons on the cyclohexane ring will differ significantly between the rigid trans isomer and the more flexible cis isomer.

¹³C NMR: The chemical shifts of the carbon atoms, especially the bridgehead carbons and the carbonyl carbon, are also sensitive to the stereochemistry of the ring fusion.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-bond and through-space correlations, respectively, providing definitive evidence for the stereochemical assignment.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique allows for the unambiguous determination of the cis or trans nature of the ring fusion in this compound derivatives. For chiral derivatives, X-ray crystallography of a single enantiomer, often facilitated by the introduction of a heavy atom, can be used to determine the absolute configuration.

Factors Influencing Stereoselectivity in this compound Transformations

The stereochemical outcome of chemical reactions involving this compound is governed by a combination of steric and electronic factors. acs.orgresearchgate.net The facial selectivity of nucleophilic attack on the carbonyl group and the stereochemistry of reactions at other positions on the bicyclic framework are influenced by the inherent conformational biases of the starting material and the nature of the reagents and reaction conditions.

The reduction of the carbonyl group in bicyclic ketones is a well-studied transformation where stereoselectivity is of paramount importance. organic-chemistry.orgacs.orgacs.orguwindsor.ca The approach of the reducing agent to the carbonyl carbon can occur from either the convex (exo) or the concave (endo) face of the molecule. The preferred direction of attack is often dictated by steric hindrance. For instance, in the reduction of a substituted hydrindanone, the hydride will preferentially attack from the less sterically hindered face. The Felkin-Anh and Cieplak models are often invoked to predict the stereochemical outcome of nucleophilic additions to carbonyl groups in cyclic systems.

Electronic effects can also play a crucial role in directing the stereoselectivity of reactions. pitt.eduacs.org The presence of electron-withdrawing or electron-donating groups on the bicyclic framework can influence the electron density at the reacting centers and stabilize or destabilize certain transition states, thereby favoring the formation of one stereoisomer over another. For example, in reactions involving the formation of an enolate, the stereochemistry of the subsequent alkylation can be controlled by both steric and electronic factors that influence the conformation of the enolate intermediate.

| Factor | Influence on Stereoselectivity | Example Reaction |

|---|---|---|

| Steric Hindrance | The reagent approaches from the less sterically encumbered face of the molecule. | Reduction of the carbonyl group. |

| Conformational Control | The pre-existing conformation of the substrate directs the approach of the reagent. | Alkylation of enolates. |

| Electronic Effects | Electron-donating or withdrawing groups can influence the stability of transition states. | Electrophilic additions to enol ethers. |

Chemical Reactivity and Derivatization of Octahydro 2h Inden 2 One

Transformations of the Ketone Functional Group in Octahydro-2H-inden-2-one

The carbonyl group in this compound is the primary site for a variety of chemical modifications, including reductions, oxidations, and nucleophilic additions. These transformations are fundamental in elaborating the core structure into a diverse array of derivatives.

Reductive Pathways and Derivative Formation

The reduction of the ketone functionality in this compound to its corresponding alcohol, octahydro-2H-inden-2-ol, can be achieved through several reductive pathways, each offering distinct advantages in terms of stereoselectivity and reaction conditions.

Metal Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The stereochemical outcome of the reduction is influenced by the steric environment of the carbonyl group. In the case of this compound, the approach of the hydride reagent can be directed by the fused ring system, potentially leading to a mixture of cis and trans alcohol isomers. The diastereoselectivity of these reductions can be influenced by the choice of reagent and reaction conditions. For instance, bulkier hydride reagents may exhibit higher stereoselectivity.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The reaction typically occurs on the surface of the metal catalyst where both the ketone and hydrogen are adsorbed. The addition of hydrogen atoms across the carbonyl double bond is generally a syn-addition, meaning both hydrogens add to the same face of the double bond. This can lead to specific stereoisomers of the resulting alcohol, depending on how the ketone adsorbs onto the catalyst surface.

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible reduction that utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst and a secondary alcohol, such as isopropanol (B130326), as the hydride source. The reaction proceeds through a six-membered ring transition state and is known for its high chemoselectivity, reducing aldehydes and ketones without affecting other reducible functional groups. The equilibrium is driven towards the product by using a large excess of the sacrificial alcohol.

| Reductive Method | Reagents and Conditions | Primary Product | Key Features |

|---|---|---|---|

| Metal Hydride Reduction | NaBH₄ in methanol (B129727) or LiAlH₄ in diethyl ether/THF, followed by aqueous workup | Octahydro-2H-inden-2-ol (mixture of diastereomers) | Rapid and efficient; stereoselectivity can be influenced by the reagent. |

| Catalytic Hydrogenation | H₂ gas, PtO₂ (Adam's catalyst), Pd/C, or Raney Ni in a solvent like ethanol (B145695) or acetic acid | Octahydro-2H-inden-2-ol (predominantly syn-addition product) | Typically results in syn-addition of hydrogen. |

| Meerwein-Ponndorf-Verley Reduction | Al(O-i-Pr)₃, isopropanol | Octahydro-2H-inden-2-ol | Highly chemoselective; equilibrium-driven reaction. |

Oxidative Reactions and Mechanistic Considerations

While ketones are generally resistant to oxidation compared to aldehydes, specific oxidative reactions can be employed to transform this compound into other functionalized molecules, such as lactones or dicarbonyl compounds.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. echemi.comwikipedia.orgorganic-chemistry.orgthieme-connect.desynarchive.comnih.gov The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxy group, leading to the formation of the lactone and a carboxylic acid byproduct. echemi.com The regioselectivity of the migration is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups generally migrating preferentially. For this compound, this reaction would lead to the formation of a bicyclic lactone through ring expansion. wikipedia.orgstackexchange.com

Selenium Dioxide Oxidation: Selenium dioxide (SeO₂) is a specific oxidizing agent used to oxidize the α-methylene group (a CH₂ group adjacent to a carbonyl) to a carbonyl group, resulting in the formation of a 1,2-dicarbonyl compound. nih.govwpmucdn.com The reaction is thought to proceed through an enol intermediate which then reacts with selenous acid (the hydrated form of SeO₂). echemi.comstackexchange.com This transformation of this compound would yield the corresponding octahydro-2H-indene-1,2-dione.

| Oxidative Method | Reagents and Conditions | Primary Product | Mechanistic Hallmark |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids in an inert solvent like chloroform (B151607) or dichloromethane | Bicyclic lactone | Formation and rearrangement of the Criegee intermediate. |

| Selenium Dioxide Oxidation | SeO₂ in a solvent like dioxane or acetic acid, often with heating | Octahydro-2H-indene-1,2-dione | Oxidation of the α-methylene group via an enol intermediate. |

Alkylation and Acylation Strategies for Structural Diversification

The α-carbons adjacent to the ketone in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of alkyl and acyl groups. fiveable.me

The alkylation of enolates is a classic method for forming new carbon-carbon bonds. fiveable.me The process involves the deprotonation of an α-hydrogen by a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. fiveable.meyoutube.comyoutube.com This enolate then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide. organic-chemistry.orgutexas.edu The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. In the case of this compound, deprotonation can occur at either the C1 or C3 position. The formation of the kinetic or thermodynamic enolate can be controlled to achieve regioselective alkylation.

Acylation of enolates involves their reaction with an acylating agent, such as an acid chloride or an anhydride. This reaction leads to the formation of a β-dicarbonyl compound. These products are versatile synthetic intermediates that can undergo further transformations.

| Reaction | Reagents and Conditions | Product Type | Key Intermediate |

|---|---|---|---|

| α-Alkylation | 1. Strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature. 2. Alkyl halide (R-X). | α-Alkyl-octahydro-2H-inden-2-one | Enolate anion |

| α-Acylation | 1. Strong base (e.g., LDA). 2. Acylating agent (e.g., RCOCl). | α-Acyl-octahydro-2H-inden-2-one (a β-dicarbonyl compound) | Enolate anion |

Functionalization of the Octahydroindenone Ring System

Beyond the reactions of the ketone, the saturated carbocyclic framework of this compound can also be functionalized, primarily through reactions that proceed via enol or enolate intermediates.

Halogenation and Other Electrophilic Substitutions

The α-positions of ketones can be halogenated under either acidic or basic conditions. youtube.comrsc.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones undergo halogenation at the α-position. utexas.educhemtube3d.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an enol intermediate, which is the nucleophilic species that attacks the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This method is generally effective for the monohalogenation of ketones. masterorganicchemistry.comyoutube.comrsc.org The rate of reaction is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The α-halo ketones produced are versatile synthetic intermediates. For example, they can undergo dehydrohalogenation upon treatment with a base to introduce a double bond, leading to the formation of an α,β-unsaturated ketone. youtube.comwhiterose.ac.ukyoutube.comnih.gov

| Reaction | Reagents and Conditions | Product | Key Intermediate |

|---|---|---|---|

| Acid-Catalyzed Halogenation | Br₂ in acetic acid or another suitable acid catalyst | α-Bromo-octahydro-2H-inden-2-one | Enol |

Introduction of Nitrogenous and Other Heteroatomic Functionalities

The carbonyl group of this compound serves as a key reaction site for the introduction of heteroatoms, particularly nitrogen, into the carbocyclic framework. These transformations are pivotal for accessing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Common strategies involve the condensation of the ketone with nitrogen-containing nucleophiles to form imine or enamine-type intermediates, which can be further elaborated.

One of the most fundamental reactions for incorporating nitrogen is the formation of hydrazones through condensation with hydrazine (B178648) or its derivatives. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The resulting hydrazone can be a stable final product or an intermediate for further transformations, such as the Wolff-Kishner reduction to deoxygenate the ring and form the corresponding saturated hydrocarbon, octahydro-1H-indene.

The versatility of the this compound scaffold is further demonstrated by its potential use in the synthesis of complex heterocyclic systems such as spirooxindoles. Spirooxindoles are a class of compounds where an oxindole (B195798) ring system is connected to another ring through a common spiro-carbon. While direct synthesis from this compound is not extensively documented in readily available literature, analogous reactions with other cyclic ketones provide a proof of concept. For instance, the reaction of isatin (B1672199) with an amino acid and a cyclic ketone can lead to the formation of a spirooxindole derivative through a multi-component reaction. This suggests the potential for this compound to participate in similar transformations, providing access to novel and structurally complex nitrogenous polycycles.

Below is an interactive data table summarizing the introduction of nitrogenous functionalities into cyclic ketones, illustrating the potential for derivatization of this compound.

| Reagent | Product Type | Reaction Conditions | Potential Application |

| Hydrazine (H₂NNH₂) | Hydrazone | Acid or base catalysis, heating | Intermediate for Wolff-Kishner reduction |

| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Acid catalysis, heating | Synthesis of indole (B1671886) derivatives (Fischer indole synthesis) |

| Isatin and an amino acid | Spirooxindole | Multi-component reaction, often with heating | Access to biologically active scaffolds |

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reagents)

The creation of new carbon-carbon bonds at the C2 position of the this compound core is a powerful strategy for elaborating the molecular framework, leading to more complex and sterically hindered structures. Among the most effective methods for achieving this are reactions with organometallic reagents, such as Grignard reagents.

Grignard reagents, with the general formula R-MgX (where R is an alkyl or aryl group and X is a halogen), are potent nucleophiles that readily attack the electrophilic carbonyl carbon of ketones. The reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol after acidic workup. This transformation is highly valuable as it allows for the introduction of a wide variety of carbon-based substituents onto the indenone skeleton. libretexts.orglibretexts.org

The stereochemical outcome of the Grignard addition to cyclic ketones like this compound is influenced by the steric hindrance around the carbonyl group. The nucleophile will preferentially attack from the less hindered face of the molecule, potentially leading to a high degree of stereoselectivity in the formation of the new stereocenter at C2. The specific stereoisomer of the starting ketone (cis- or trans-octahydro-2H-inden-2-one) will also play a crucial role in determining the stereochemistry of the final product.

The following interactive data table provides examples of Grignard reactions with cyclic ketones, which are analogous to the reactivity of this compound.

| Grignard Reagent | Ketone Substrate | Product | Yield (%) |

| Phenylmagnesium Bromide | 2-Butanone | 2-Phenyl-2-butanol | ~85% |

| Ethylmagnesium Bromide | Acetophenone | 2-Phenyl-2-butanol | ~90% |

| Methylmagnesium Bromide | Propiophenone | 2-Phenyl-2-butanol | ~88% |

Synthesis of Complex Polycyclic Architectures Incorporating the this compound Core

The rigid, bicyclic structure of this compound makes it an exceptionally valuable building block for the synthesis of complex polycyclic architectures, most notably in the field of steroid and alkaloid chemistry. The octahydroindene core, often referred to as a hydrindane system, is a fundamental structural motif present in all steroid hormones. libretexts.orgyoutube.comnih.govobgynkey.com

While the total synthesis of steroids is a complex undertaking, many synthetic strategies rely on the construction of the A, B, C, and D rings of the steroid nucleus. The C/D ring fusion of steroids is a trans-fused hydrindane system, structurally related to trans-octahydro-1H-indene, which can be conceptually derived from this compound. Synthetic approaches to steroids often involve the stereocontrolled assembly of these ring systems, and methodologies developed for the derivatization of simpler hydrindane systems can be applied to the more complex steroidal framework. For example, the introduction of functional groups and the formation of new carbon-carbon bonds on the this compound core are analogous to key steps in the elaboration of steroidal intermediates.

Furthermore, the this compound framework is a precursor to various classes of alkaloids. For instance, the synthesis of certain isosteroidal alkaloids involves intermediates that possess the hydrindane skeleton. youtube.comchemrxiv.org The functionalization of this core, through reactions such as those described in the preceding sections, allows for the construction of the intricate polycyclic systems characteristic of these natural products. The strategic placement of nitrogen and other heteroatoms, as well as the controlled formation of new carbon-carbon bonds, are essential steps in the synthetic routes towards these biologically active molecules.

The table below highlights the significance of the octahydroindene core in the synthesis of complex natural products.

| Class of Compound | Key Synthetic Strategy | Relevance of Octahydroindene Core |

| Steroids | Annulation reactions to build the A/B rings onto a C/D ring precursor | The C/D ring system is a trans-fused hydrindane |

| Isosteroidal Alkaloids | Cyclization and rearrangement reactions of steroidal precursors | The core structure is based on a modified steroid skeleton |

| Spirooxindoles | [3+2] Cycloaddition reactions | Potential for using this compound as the carbocyclic component |

Advanced Spectroscopic and Analytical Methodologies in Octahydro 2h Inden 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate three-dimensional structure of Octahydro-2H-inden-2-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's atomic arrangement can be constructed.

The foundational NMR experiments, ¹H (proton) and ¹³C (carbon-13) NMR, provide initial insights into the chemical environment of each atom within the this compound molecule. The chemical shift of each nucleus is indicative of its local electronic environment, which is influenced by neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, the protons on carbons adjacent to the carbonyl group are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to other aliphatic protons in the structure. The remaining methylene (B1212753) and methine protons of the fused ring system would exhibit complex overlapping signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The other sp³ hybridized carbons of the bicyclic framework will resonate in the upfield region. The number of distinct signals in the ¹³C NMR spectrum can also indicate the degree of symmetry within the molecule. For an asymmetric isomer of this compound, nine distinct carbon signals would be expected.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H1α, H1β | 1.2 - 1.9 | m |

| H3α, H3β | 2.1 - 2.5 | m |

| H3a | 1.8 - 2.2 | m |

| H4α, H4β | 1.3 - 1.8 | m |

| H5α, H5β | 1.1 - 1.7 | m |

| H6α, H6β | 1.2 - 1.8 | m |

| H7α, H7β | 1.4 - 1.9 | m |

| H7a | 1.9 - 2.3 | m |

Note: These are predicted values and may vary based on the specific stereoisomer and solvent used. 'm' denotes a complex multiplet.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 | 30 - 40 |

| C2 | 210 - 220 |

| C3 | 40 - 50 |

| C3a | 45 - 55 |

| C4 | 20 - 30 |

| C5 | 25 - 35 |

| C6 | 20 - 30 |

| C7 | 25 - 35 |

| C7a | 35 - 45 |

Note: These are predicted values and may vary based on the specific stereoisomer and solvent used.

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, allowing for the tracing of proton networks within the molecule. For this compound, COSY would be instrumental in identifying adjacent methylene and methine groups within the fused ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct method for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or quaternary carbons. In the context of this compound, HMBC would show correlations from protons to the carbonyl carbon (C2) and across the ring fusion (e.g., from protons on C1 to C7a and C3).

The relative stereochemistry of the chiral centers in this compound can be determined through the analysis of Nuclear Overhauser Effect (NOE) data and proton-proton coupling constants.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of their through-bond connectivity. Cross-peaks in a NOESY or ROESY spectrum indicate which protons are on the same face of the molecule. For this compound, these experiments are essential for determining the cis or trans fusion of the five- and six-membered rings by observing NOEs between protons across the ring junction.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring the coupling constants from the fine structure of the proton signals, it is possible to deduce the relative orientation of protons and thus the conformation of the rings. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons in a six-membered ring often indicates a trans-diaxial relationship.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions.

For this compound, a bicyclic ketone, characteristic fragmentation pathways are expected. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation for ketones. The fragmentation of cyclic ketones can be complex, often involving ring-opening followed by subsequent fragmentation steps. The McLafferty rearrangement is another potential fragmentation pathway for ketones that possess accessible gamma-hydrogens.

Plausible EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion |

| 110 | [C₇H₁₀O]⁺˙ | Loss of C₂H₄ (ethylene) via retro-Diels-Alder type cleavage |

| 95 | [C₆H₇O]⁺ | Alpha-cleavage followed by rearrangement |

| 81 | [C₆H₉]⁺ | Loss of CO from an oxygen-containing fragment |

| 67 | [C₅H₇]⁺ | Further fragmentation of larger ions |

Note: The relative intensities of these fragments would depend on the specific stereoisomer and the instrument conditions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the ion.

For this compound, HRMS would be used to confirm its molecular formula of C₉H₁₄O. By comparing the experimentally measured exact mass to the calculated theoretical mass, other potential formulas with the same nominal mass can be ruled out.

Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₄O |

| Nominal Mass | 138 |

| Calculated Exact Mass | 138.1045 |

This high level of accuracy is crucial for confirming the identity of a known compound or for determining the molecular formula of a newly synthesized or isolated substance.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The spectrum of this compound is expected to be dominated by features characteristic of its saturated carbocyclic structure and its ketone functional group. The most prominent and diagnostic absorption would be the carbonyl (C=O) stretching vibration, which for a saturated cyclic ketone, typically appears as a strong, sharp band in the region of 1725-1705 cm⁻¹. masterorganicchemistry.comresearchgate.net The exact position can be influenced by ring strain and conformation. Additional key absorptions would arise from the C-H bonds of the aliphatic rings. The C(sp³)-H stretching vibrations are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. pressbooks.pub The C-H bending (scissoring and rocking) vibrations would be observed in the fingerprint region, approximately between 1470-1350 cm⁻¹. pressbooks.pub

Table 1: Expected Vibrational Spectroscopy Peaks for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | 1725 - 1705 | 1725 - 1705 | Strong |

| C(sp³)-H Stretch | 2950 - 2850 | 2950 - 2850 | Medium-Strong |

| C-H Bend (Scissoring) | ~1470 - 1450 | ~1470 - 1450 | Medium |

| C-C Stretch | 1200 - 800 | 1200 - 800 | Weak-Medium |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, which exists as cis and trans diastereomers, each of which is chiral, chromatographic methods are essential for isolating and quantifying these various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mzcloud.org The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern. chromatographyonline.com

For this compound (molecular weight: 138.21 g/mol ), the electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at m/z = 138. nist.govnist.gov The fragmentation pattern is characteristic of the bicyclic ketone structure. Common fragmentation pathways include the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) and carbon monoxide (CO, 28 Da), as well as various hydrocarbon radicals. The NIST Mass Spectrometry Data Center provides reference spectra for both the cis and trans isomers, which show similar fragmentation patterns but may have slight differences in the relative intensities of the fragment ions. The base peak (the most intense peak) in the spectrum for the trans-isomer is observed at m/z = 95. nist.gov

Table 2: Key Mass Fragments for trans-Octahydro-2H-inden-2-one

| m/z | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 138 | ~25 | [M]⁺ (Molecular Ion) |

| 110 | ~20 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 95 | 100 | Base Peak, likely [C₇H₁₁]⁺ |

| 81 | ~50 | [C₆H₉]⁺ |

| 67 | ~60 | [C₅H₇]⁺ |

Data derived from the NIST WebBook for the trans-isomer. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which has low volatility and diastereomers with similar polarities, HPLC is an ideal method for both analytical quantification and preparative isolation.

The separation of the cis and trans diastereomers can be achieved using normal-phase or reversed-phase HPLC. mtc-usa.com A common approach would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Due to the lack of a strong chromophore in the molecule, detection can be challenging. A UV detector set at a low wavelength (~210 nm) might be used, but a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for accurate quantification. For preparative separation, the conditions would be scaled up to a larger diameter column to isolate gram quantities of each diastereomer.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, an XRD study would unambiguously confirm the relative stereochemistry of the cis and trans isomers.

If a single enantiomer of either the cis or trans isomer can be crystallized, XRD analysis can determine its absolute configuration without the need for chemical correlation to a known standard. wikipedia.org The analysis also reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions. While XRD is an exceptionally powerful tool, obtaining single crystals of sufficient quality for analysis can be a significant challenge. Currently, no public crystal structure data for this compound is available in crystallographic databases.

Chiral Chromatography for Enantiomeric Purity Determination

Since both cis- and trans-Octahydro-2H-inden-2-one are chiral, they exist as pairs of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) or optical purity of a sample. nih.govvt.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

The most common approach is chiral HPLC. A variety of CSPs are commercially available, with those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support being particularly effective for a wide range of compounds. vt.edu For the separation of this compound enantiomers, one might screen columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)). The separation is typically carried out in normal-phase mode, using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695). vt.edu The development of a successful chiral separation method is often empirical and requires screening different CSPs, mobile phases, and temperatures to achieve baseline resolution of the enantiomers.

Computational Chemistry and Theoretical Studies on Octahydro 2h Inden 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their energies, geometries, and other properties. For Octahydro-2H-inden-2-one, DFT is instrumental in understanding its fundamental chemical nature.

DFT calculations are a well-established methodology for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can significantly aid in structure determination and peak assignment. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Contemporary DFT protocols, often enhanced with empirical corrections, can achieve high accuracy, with root-mean-square deviations (RMSD) approaching 0.15 ppm for ¹H shifts and 2.5 ppm for ¹³C shifts. nrel.gov Machine learning techniques are increasingly being combined with DFT results to further refine prediction accuracy, reducing mean absolute error (MAE) values. nih.govnrel.govnih.gov For a molecule like this compound, DFT would be used to differentiate between the chemical shifts of the cis and trans isomers and to assign signals to each of the unique carbon and hydrogen atoms in the structure.

Table 1: Hypothetical DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for trans-Octahydro-2H-inden-2-one This table is illustrative and shows the type of data generated from DFT calculations compared to experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (C2) | 210.5 | 211.8 | -1.3 |

| CH (Bridgehead) | 48.2 | 49.0 | -0.8 |

| CH (Bridgehead) | 45.1 | 45.9 | -0.8 |

| CH₂ (alpha to C=O) | 40.3 | 41.1 | -0.8 |

| CH₂ (alpha to C=O) | 39.8 | 40.5 | -0.7 |

| CH₂ | 26.5 | 27.2 | -0.7 |

| CH₂ | 25.8 | 26.4 | -0.6 |

| CH₂ | 24.1 | 24.9 | -0.8 |

| CH₂ | 23.5 | 24.2 | -0.7 |

DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By calculating the energies of reactants, transition states, and products, the activation energy (energy barrier) for a reaction can be determined.

For reactions involving this compound, such as its reduction, enolization, or aldol (B89426) condensation, DFT can be used to model the proposed pathways. For instance, in the base-catalyzed enolate formation, DFT calculations would identify the transition state structure corresponding to the abstraction of an alpha-proton by a base. The calculated activation energy provides a quantitative measure of the reaction's feasibility. In cases with multiple possible pathways, such as the formation of different enolates, comparing the activation energies of the respective transition states allows for the prediction of the kinetically favored product. researchgate.net Some complex reactions may even involve multiple transition states. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are generated by calculating the electrostatic potential on the molecule's electron density surface. wolfram.comlibretexts.org MEP maps are color-coded to indicate different potential values: regions with negative potential (electron-rich) are typically colored red, while regions with positive potential (electron-poor) are colored blue. Green and yellow represent intermediate or near-neutral potentials. researchgate.net

For this compound, an MEP map would clearly identify the reactive sites:

Electrophilic Attack: The region around the carbonyl oxygen atom would be colored red, indicating a high electron density and the most negative electrostatic potential. This site is therefore the most susceptible to attack by electrophiles (e.g., protonation in acidic conditions).

Nucleophilic Attack: The region around the carbonyl carbon atom would exhibit a blue or bluish-green color, indicating a partial positive charge and electron deficiency. This makes it the primary site for attack by nucleophiles.

MEP maps thus provide an intuitive visual guide to the inherent reactivity of the molecule, predicting how it will interact with other reagents. libretexts.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and dynamics. nih.govrsc.org

For this compound, MD simulations would be employed to explore its conformational landscape. The fused bicyclic system is not rigid; the six-membered ring can adopt various chair, boat, and twist-boat conformations, while the five-membered ring can pucker. MD simulations can reveal the preferred conformations of both the cis and trans isomers in different environments (e.g., in a vacuum or in a specific solvent) and the energy barriers associated with interconversion between these conformers. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (focused on molecular determinants of activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a set of derivatives of this compound with a known biological activity (e.g., inhibitory potency against an enzyme), a QSAR model can be developed to identify the key molecular features that determine this activity.

The process involves calculating a variety of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties. A mathematical model is then built using statistical methods or machine learning to create an equation that relates the descriptors to the observed activity. laccei.org

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Property Described |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Steric | Molecular Volume | The size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The lipophilicity of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bond interactions |

The resulting QSAR model can highlight which properties (e.g., hydrophobicity, size, or the presence of hydrogen bond donors) are most important for the activity of this compound derivatives, providing crucial guidance for the design of new, more potent compounds. nih.govmdpi.com

Prediction of Reaction Pathways and Selectivity (Regio-, Chemo-, and Stereoselectivity)

Computational chemistry, particularly DFT-based transition state analysis, is highly effective in predicting the selectivity of chemical reactions. By comparing the activation energies of competing reaction pathways, one can predict which product will form preferentially.

Regioselectivity: In reactions where a reagent can attack multiple sites, such as the formation of different enolates from an unsymmetrical ketone derivative of this compound, DFT can calculate the energy barriers for proton abstraction at each distinct alpha-carbon. The pathway with the lower barrier will be the kinetically favored one, thus predicting the regioselectivity.

Chemoselectivity: If a molecule contains multiple functional groups, calculations can predict which one will react. For a derivative of this compound containing another reactive group (e.g., an ester), DFT could determine whether a nucleophile would preferentially attack the ketone or the ester by comparing the activation energies for both processes.

Stereoselectivity: In reactions that can form different stereoisomers, such as the reduction of the carbonyl group to a secondary alcohol, DFT can predict the outcome. For the reduction of this compound, a hydride reagent can attack from two different faces of the planar carbonyl group, leading to axial or equatorial alcohols. By modeling the transition states for both axial and equatorial attack, the pathway with the lower energy barrier can be identified, allowing for the prediction of the major diastereomer. This approach is invaluable for understanding and designing stereoselective syntheses. nih.gov

Molecular Docking and Binding Studies with Proposed Biological Targets (molecular interaction analysis)

A comprehensive search of scientific literature and chemical databases did not yield specific molecular docking or binding studies for the compound this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to forecast the binding affinity and interaction dynamics. This method is crucial in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Such studies typically involve the use of computational software to place the ligand (in this case, this compound) into the binding site of a biological target. The process calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

A detailed molecular interaction analysis would further elucidate the specific non-covalent interactions stabilizing the ligand-receptor complex. These interactions include:

Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the target protein.

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.

Ionic bonds: Electrostatic attraction between oppositely charged ions.

The findings of such research are typically summarized in a data table, detailing the target protein, the calculated binding affinity, and the key amino acid residues involved in the interaction.

As no specific studies detailing the molecular docking of this compound with any biological targets were identified, the presentation of detailed research findings or a data table on its binding interactions is not possible at this time.

Table of Mentioned Compounds

| Compound Name |

|---|

Research Perspectives on Biological Activity of Octahydro 2h Inden 2 One and Its Derivatives

In Silico Screening and Predictive Modeling of Biological Activity Profiles

Currently, there is a notable lack of publicly available research specifically detailing the in silico screening and predictive modeling of the biological activity of Octahydro-2H-inden-2-one. While computational methods are widely used to predict the pharmacological profiles of novel compounds, specific studies focusing on this particular saturated indenone are not found in the reviewed scientific literature.

However, broader research into related indenone and indanone derivatives provides a framework for how such studies could be approached. For instance, in silico analyses of various indanone derivatives have been conducted to predict their anti-inflammatory potential by docking them against targets like cyclooxygenase (COX) enzymes. researchgate.net Similarly, molecular docking studies on other heterocyclic compounds incorporating an indene-like scaffold have been used to predict their interactions with bacterial enzymes, thereby suggesting potential antimicrobial activity. nih.gov

A predictive modeling approach for this compound would likely involve:

Target Identification: Selecting potential protein targets based on the structural similarity of the compound to known bioactive molecules. For antimicrobial predictions, this could include bacterial enzymes like DNA gyrase or penicillin-binding proteins. nih.gov For anti-inflammatory activity, targets could include COX-1, COX-2, and various signaling proteins in inflammatory pathways like NF-κB. researchgate.netdntb.gov.ua

Molecular Docking: Simulating the binding of this compound to the active sites of these identified targets to estimate binding affinity and predict inhibitory potential.

ADMET Prediction: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule to assess its drug-likeness and potential for further development. nih.gov

Without specific studies on this compound, any prediction of its biological activity remains speculative and would require dedicated computational research.

In Vitro Mechanistic Studies of Antimicrobial Action

Elucidation of Molecular Targets and Pathways

While molecular targets for this compound have not been specifically identified, studies on related indanone derivatives suggest potential mechanisms. For example, certain aurone (B1235358) and indanone derivatives have been investigated through molecular docking, which pointed to methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBP) as possible bacterial targets. nih.gov These enzymes are crucial for bacterial protein synthesis and cell wall maintenance, respectively, and their inhibition could lead to bacterial cell death.

Furthermore, some tricyclic indeno[2,1-c]pyridazine N-oxides have demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, although their precise molecular targets were not elucidated. researchgate.net

Structure-Activity Relationships (SAR) for Antimicrobial Potency

Specific structure-activity relationship (SAR) studies for the antimicrobial potency of this compound are absent from the literature. However, research on substituted indanone derivatives offers insights into how modifications to the core structure can influence antimicrobial activity.

A study on indanone acetic acid derivatives revealed that the nature and position of substituents on the phenyl ring significantly impact their efficacy. For instance, a para-fluorophenyl substituted derivative showed marked potency as an antimicrobial agent. rjptonline.org Another study on aurone and indanone derivatives indicated that the introduction of electron-withdrawing groups or hydroxyl groups is beneficial for activity against Gram-positive bacteria. nih.gov